N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide
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Overview
Description
N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a furan derivative and a trifluoromethylated precursor under acidic or basic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Amide Bond Formation: The final step involves coupling the pyrimidine-thioether derivative with 3-acetylphenylpropanoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form a variety of products, including furanones.
Reduction: The carbonyl group in the acetylphenyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biology
Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its complex structure.
Protein Binding: The compound can be studied for its binding affinity to various proteins.
Medicine
Drug Development:
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Polymer Science: Incorporation into polymers to enhance their properties.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. It may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-3-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}propanamide: Lacks the trifluoromethyl group.
N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-methylpyrimidin-2-yl]sulfanyl}propanamide: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(3-acetylphenyl)-3-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide enhances its lipophilicity and metabolic stability, making it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C20H16F3N3O3S |
---|---|
Molecular Weight |
435.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C20H16F3N3O3S/c1-12(27)13-4-2-5-14(10-13)24-18(28)7-9-30-19-25-15(16-6-3-8-29-16)11-17(26-19)20(21,22)23/h2-6,8,10-11H,7,9H2,1H3,(H,24,28) |
InChI Key |
TUNCIBHRJPETBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 |
Origin of Product |
United States |
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